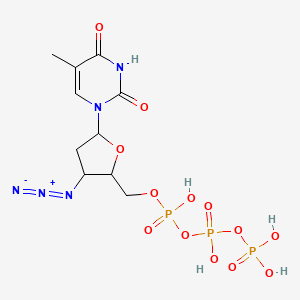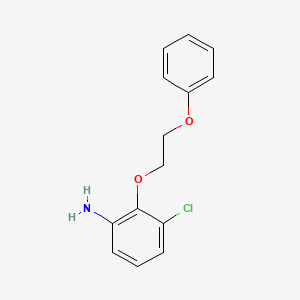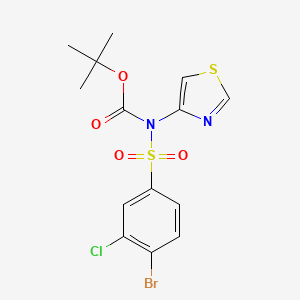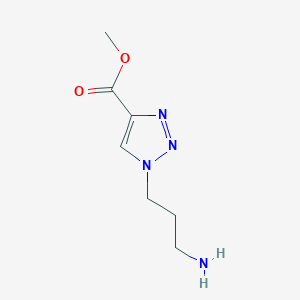
AzTTP (aqueous solution)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidothymidine triphosphate (aqueous solution), also known as zidovudine triphosphate, is a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in antiviral therapies, particularly for the treatment of human immunodeficiency virus (HIV). The compound is a triphosphate derivative of azidothymidine, which is a structural analog of thymidine, one of the four nucleosides used as building blocks of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azidothymidine triphosphate is synthesized from azidothymidine through a series of phosphorylation reactions. The process involves the conversion of azidothymidine to its monophosphate form using a phosphorylating agent such as phosphorus oxychloride. This is followed by further phosphorylation to the diphosphate and triphosphate forms using pyrophosphate donors like adenosine triphosphate (ATP) in the presence of specific kinases .
Industrial Production Methods
Industrial production of azidothymidine triphosphate typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reagent concentrations. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a purity of ≥ 95% .
Chemical Reactions Analysis
Types of Reactions
Azidothymidine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are less common for azidothymidine triphosphate due to its stable triphosphate structure.
Common Reagents and Conditions
Common reagents used in reactions involving azidothymidine triphosphate include phosphorylating agents, pyrophosphate donors, and nucleophiles. Reaction conditions often involve controlled temperatures, neutral to slightly basic pH, and the presence of specific enzymes or catalysts to facilitate the reactions .
Major Products
The major products formed from reactions involving azidothymidine triphosphate depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted derivatives of azidothymidine triphosphate .
Scientific Research Applications
Azidothymidine triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the study of nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA synthesis and repair mechanisms, particularly in the context of viral replication.
Medicine: Integral in the development of antiviral therapies, especially for HIV treatment.
Mechanism of Action
Azidothymidine triphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the growing DNA chain during viral replication. due to the presence of the azido group, it causes chain termination, preventing further elongation of the DNA strand. This inhibition of DNA synthesis effectively halts viral replication .
Comparison with Similar Compounds
Similar Compounds
Lamivudine triphosphate: Another nucleoside analog reverse-transcriptase inhibitor used in HIV treatment.
Tenofovir diphosphate: A nucleotide analog reverse-transcriptase inhibitor with a similar mechanism of action.
Emtricitabine triphosphate: A nucleoside analog used in combination therapies for HIV.
Uniqueness
Azidothymidine triphosphate is unique due to its specific structure, which includes an azido group that causes chain termination during DNA synthesis. This structural feature makes it particularly effective in inhibiting the reverse transcriptase enzyme of HIV, distinguishing it from other nucleoside analogs .
Properties
IUPAC Name |
[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)


